

4-(2-Chloroethoxy)phenol chemical properties

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Compound of Interest

Compound Name: 4-(2-Chloroethoxy)phenol

CAS No.: 100238-55-9

Cat. No.: B012394

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Technical Guide: 4-(2-Chloroethoxy)phenol

A Bifunctional Scaffold for Medicinal Chemistry & Linker Design[1]

CAS Number: 100238-55-9 Molecular Formula: C₈H₉ClO₂ Molecular Weight: 172.61 g/mol [1]
[2][3][4][5]

Part 1: Executive Summary & Molecular Architecture[1]

4-(2-Chloroethoxy)phenol is a high-value bifunctional building block characterized by two distinct reactive centers: a nucleophilic phenolic hydroxyl group and an electrophilic alkyl chloride.[1] This dual nature makes it a "privileged scaffold" in drug discovery, particularly for synthesizing phenoxyethyl-amine motifs found in GPCR ligands (e.g., beta-blockers, antipsychotics) and as a rigid linker in PROTAC (Proteolysis Targeting Chimera) design.[1]

Its utility lies in the ability to selectively functionalize one end of the molecule without disturbing the other, provided specific pH and solvent conditions are maintained.[1]

Physicochemical Profile[1][5][6][7][8][9][10][11]

Property	Value	Context for Application
Appearance	White to off-white crystalline solid	High purity required to avoid coloration in dye synthesis.[1]
Melting Point	48–52 °C (Lit.)	Low melting point requires cold storage to prevent caking.[1]
Boiling Point	~302 °C (at 760 mmHg)	High thermal stability allows for elevated reaction temperatures.[1]
Density	1.235 g/cm ³	Denser than water; facilitates phase separation in aqueous workups.[1]
Solubility	Soluble in MeOH, EtOH, DMSO, EtOAc	Poor water solubility requires organic co-solvents for biological assays.[1]
pKa (Phenol)	~9.9	Acidity allows selective deprotonation over the alkyl chloride.[1]

Part 2: Synthetic Routes & Process Chemistry[1]

Achieving high selectivity for the mono-alkylated product (**4-(2-chloroethoxy)phenol**) over the bis-alkylated byproduct (1,4-bis(2-chloroethoxy)benzene) is the primary challenge in synthesis.
[1]

Protocol 1: Selective Mono-Alkylation of Hydroquinone[1]

Mechanism: Nucleophilic substitution (

) of hydroquinone on 1-bromo-2-chloroethane.[1] Critical Control Point: The stoichiometry of hydroquinone must be in excess (2.5–3.0 equivalents) to statistically favor mono-alkylation.[1]

Reagents:

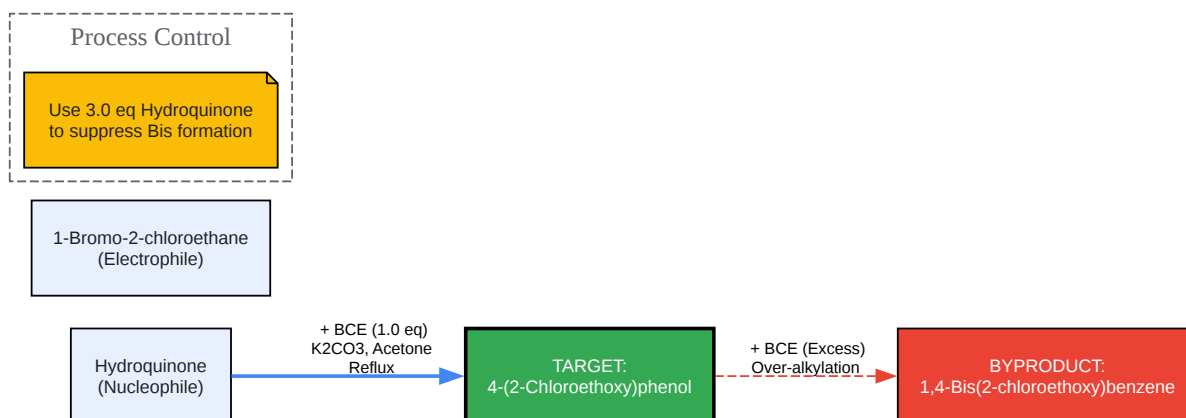
- Hydroquinone (3.0 eq)[1]
- 1-Bromo-2-chloroethane (1.0 eq)[1]
- Potassium Carbonate () (1.2 eq)[1]
- Solvent: Acetone or Acetonitrile (Reagent Grade)[1]

Step-by-Step Methodology:

- Dissolution: Charge a reaction vessel with Hydroquinone (3.0 eq) and Acetone (0.5 M concentration relative to HQ).
- Base Addition: Add (1.2 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will darken due to partial oxidation of the phenoxide.[1]
- Electrophile Addition: Add 1-Bromo-2-chloroethane (1.0 eq) dropwise over 1 hour. Causality: Slow addition prevents high local concentrations of the alkylating agent, reducing bis-alkylation.[1]
- Reflux: Heat the mixture to reflux (approx. 56 °C for acetone) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
- Workup:
 - Filter off inorganic salts ().[1]
 - Concentrate the filtrate to remove acetone.[1]
 - Redissolve residue in Ethyl Acetate and wash with 1M HCl (to neutralize residual phenoxide) followed by water.[1]

- Purification: The excess hydroquinone is water-soluble; however, rigorous washing with 5% NaOH can remove unreacted HQ if the product is kept in the organic phase (careful pH control required as product is also a phenol).[1] Alternatively, use column chromatography on silica gel.[1]

Visualization: Synthetic Pathway & Byproduct Control



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Figure 1: Reaction scheme highlighting the competitive pathway to the bis-alkylated impurity and the stoichiometric control required to favor the target mono-ether.

Part 3: Reactivity Landscape & Drug Development Applications[1]

The molecule's value is defined by its orthogonal reactivity.[1] The phenol (

) and alkyl chloride (

) can be manipulated independently.[1]

The "Linker" Strategy (Cl-Displacement)

The chloroethyl group is a "masked" amine handle.[1] In medicinal chemistry, this motif is used to link pharmacophores to solubilizing groups (e.g., piperazines).[1]

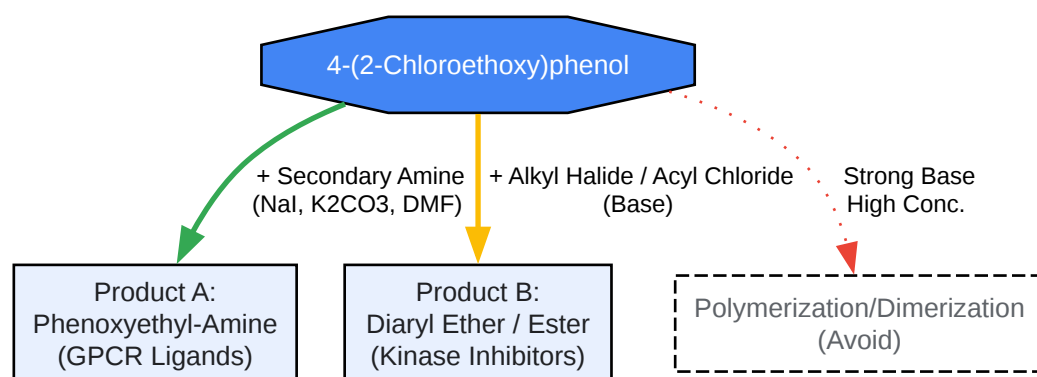
- Reaction: Finkelstein modification or direct amination.[1]
- Protocol: React **4-(2-chloroethoxy)phenol** with a secondary amine (e.g., N-methylpiperazine) in DMF with NaI (catalytic) and at 80 °C.
- Application: Synthesis of Aripiprazole analogs or Tamoxifen derivatives where the ethoxy-amine chain is critical for receptor binding depth.[1]

The "Core" Strategy (Phenol Functionalization)

The phenol group serves as the anchor point for building complex aryl systems.[1]

- Reaction: Suzuki-Miyaura Coupling (requires conversion of phenol to triflate) or Williamson Ether Synthesis.[1]
- Application: Creating bi-aryl ether scaffolds common in Tyrosine Kinase Inhibitors (TKIs).[1]

Visualization: Divergent Reactivity[1]



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Figure 2: Divergent synthetic pathways.[1] Path A utilizes the alkyl chloride for amine coupling, while Path B utilizes the phenol for scaffold extension.[1]

Part 4: Safety & Handling (E-E-A-T)[1]

As a chlorophenol derivative, this compound poses specific risks that must be mitigated via engineering controls.

- Skin Sensitization: Like many alkylating agents, the chloroethoxy tail can alkylate skin proteins, leading to allergic contact dermatitis.[1] Double-gloving (Nitrile) is mandatory.[1]
- Ocular Hazards: Phenols are corrosive to corneal tissue.[1] Use a full face shield when handling >10g quantities.[1]
- Storage: Store under inert atmosphere () at 2–8 °C. The phenol group is prone to oxidation (turning pink/brown) upon prolonged air exposure.[1]

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